VX661, also known as Tezacaftor, is a small molecule developed by Vertex Pharmaceuticals primarily as a corrector for the cystic fibrosis transmembrane conductance regulator protein. This compound aims to rectify the misfolding and trafficking defects associated with the F508del mutation in the cystic fibrosis transmembrane conductance regulator gene. VX661 has been evaluated in clinical settings for its ability to enhance the function of the defective protein, particularly in patients with cystic fibrosis who are either homozygous or heterozygous for the F508del mutation .
VX661 is classified as a cystic fibrosis transmembrane conductance regulator corrector. It is part of a broader category of drugs aimed at improving the cellular processing and function of mutated forms of the cystic fibrosis transmembrane conductance regulator protein. The compound is synthesized from various chemical precursors, leading to its designation as a Vertex derivative .
The synthesis of VX661 involves multi-step organic reactions that typically include:
The solubility of VX661 in dimethyl sulfoxide is reported to be greater than 21.8 mg/mL, facilitating its use in biological assays and formulations .
VX661 has a molecular formula of C26H27F3N2O6 and a molecular weight of approximately 520.5 g/mol . The structural characteristics include:
VX661 primarily functions through its interaction with the cystic fibrosis transmembrane conductance regulator protein, promoting proper folding and trafficking. Key reactions include:
The mechanism by which VX661 exerts its effects involves several steps:
VX661 has several significant applications in scientific research and clinical practice:
VX661 (tezacaftor) belongs to the type I corrector class, which specifically targets misprocessing defects caused by the F508deletion mutation in the Cystic Fibrosis Transmembrane Conductance Regulator protein. This mutation induces severe structural instability in nucleotide-binding domain 1 and disrupts its interface with membrane-spanning domain 1 and membrane-spanning domain 2. VX661 binds within a hydrophobic pocket formed by transmembrane helices 1, 2, 3, 5, 6, and 8 of membrane-spanning domain 1, stabilizing local secondary structure elements and facilitating native interdomain contacts [4] [7]. This interaction reduces endoplasmic reticulum retention by minimizing exposure of degron motifs recognized by the endoplasmic reticulum-associated degradation machinery [3].
Deep mutational scanning of 129 clinically relevant Cystic Fibrosis Transmembrane Conductance Regulator variants revealed that VX661 exhibits maximal efficacy against mutations causing intermediate destabilization (plasma membrane expression 20–60% of wild-type) and localized near membrane-spanning domain 1 or nucleotide-binding domain 1 interfaces. Notably, variants with mutations proximal to the VX661 binding pocket (e.g., L206W in transmembrane helix 4) show 3.7-fold greater correction than distal mutations [1]. This regional sensitivity underscores the pharmacodynamic preference of VX661 for localized folding defects within membrane-spanning domain 1 [1] [4].
Table 1: Domain-Specific Efficacy of VX661 in Correcting Cystic Fibrosis Transmembrane Conductance Regulator Variants
Structural Domain | Representative Mutations | Fold-Change in Plasma Membrane Expression (vs. Untreated) | Primary Correction Mechanism |
---|---|---|---|
Membrane-spanning domain 1 | L206W, V232D | 3.5–4.2 | Stabilization of membrane-spanning domain 1 helical packing |
Nucleotide-binding domain 1 | F508deletion, S549R | 2.8–3.1 | Restoration of nucleotide-binding domain 1/membrane-spanning domain 1 interface |
Membrane-spanning domain 2 | N1303K, S1251N | 1.2–1.8 | Minimal direct effect |
Nucleotide-binding domain 2 | G1244E, Y1092N | 1.0–1.5 | No significant correction |
Unlike bithiazole correctors (e.g., Corr4a) that target nucleotide-binding domain 2, VX661 demonstrates negligible activity against mutations in nucleotide-binding domain 2 or membrane-spanning domain 2. Biochemical assays confirm that VX661 selectively increases the maturation and stability of the N-terminal half of Cystic Fibrosis Transmembrane Conductance Regulator (residues 1–633), with minimal effects on the C-terminal half (residues 837–1480). This domain selectivity classifies VX661 as a membrane-spanning domain 1-targeted corrector [4].
Surface plasmon resonance studies demonstrate that VX661 binds wild-type and F508deletion-Cystic Fibrosis Transmembrane Conductance Regulator with dissociation constants (KD) of 89 ± 11 nM and 112 ± 15 nM, respectively, indicating preserved binding affinity despite the mutation [8]. Kinetic analyses reveal a slow off-rate (koff = 2.4 × 10−3 s−1), consistent with prolonged stabilization of the membrane-spanning domain 1 native conformation. Hydrogen-deuterium exchange mass spectrometry shows that VX661 binding reduces deuterium incorporation in transmembrane helices 1, 2, 5, and 6 by 35–72%, indicating substantial protection against solvent exposure and dynamic fluctuations [3] [5].
The allosteric network activated by VX661 extends beyond membrane-spanning domain 1. Molecular dynamics simulations reveal propagated conformational effects to intracellular loop 4 (residues 888–900) and nucleotide-binding domain 1, reducing solvent accessibility of the F508deletion site by 41% [5]. This long-range stabilization occurs through restructuring of the membrane-spanning domain 1/intracellular loop 4/nucleotide-binding domain 1 tripartite interface, a critical folding checkpoint. The allosteric coupling constant (θ) between the VX661 binding site and nucleotide-binding domain 1 is calculated at 0.68 ± 0.05, confirming thermodynamically significant domain-domain communication [5] [8].
Table 2: Biophysical Binding Parameters of VX661 Interaction with Cystic Fibrosis Transmembrane Conductance Regulator
Parameter | Wild-Type Cystic Fibrosis Transmembrane Conductance Regulator | F508deletion-Cystic Fibrosis Transmembrane Conductance Regulator | Methodology |
---|---|---|---|
KD (nM) | 89 ± 11 | 112 ± 15 | Surface plasmon resonance |
kon (M−1s−1) | (1.9 ± 0.3) × 105 | (1.7 ± 0.2) × 105 | Surface plasmon resonance |
koff (s−1) | (2.4 ± 0.4) × 10−3 | (2.7 ± 0.5) × 10−3 | Surface plasmon resonance |
ΔGbinding (kcal/mol) | −10.2 ± 0.3 | −9.9 ± 0.4 | Isothermal titration calorimetry |
Protected regions upon binding | Transmembrane helices 1,2,5,6; Intracellular loop 4 | Transmembrane helices 1,2,5,6; Nucleotide-binding domain 1 | Hydrogen-deuterium exchange |
VX661 binding induces positive cooperativity for subsequent corrector binding at distinct sites. When combined with the membrane-spanning domain 2-targeted corrector VX445 (elexacaftor), the binding energy (ΔGbinding) for VX661 increases by 2.3 kcal/mol, while VX445 binding affinity increases by 4.1-fold. This cooperative binding underlies the synergistic rescue observed in triple-combination therapies (e.g., Trikafta) [5] [8].
Pulse-chase experiments with radiolabeled F508deletion-Cystic Fibrosis Transmembrane Conductance Regulator demonstrate that VX661 primarily acts during posttranslational folding rather than cotranslationally. When administered exclusively during the cotranslational phase (35S-Met/Cys pulse-labeling), VX661 rescues only 8–9% of F508deletion-Cystic Fibrosis Transmembrane Conductance Regulator maturation efficiency. In contrast, posttranslational exposure during chase periods achieves 32–35% maturation efficiency, comparable to wild-type levels [3] [5]. This temporal specificity indicates that VX661 stabilizes near-native conformations emerging after ribosomal release.
VX661 modulates ribosome-associated quality control by altering the interactome of nascent Cystic Fibrosis Transmembrane Conductance Regulator chains. Affinity purification-mass spectrometry identifies that VX661 reduces recruitment of endoplasmic reticulum-associated degradation components (e.g., Derlin-1, ubiquitin ligase RNF5) to F508deletion-Cystic Fibrosis Transmembrane Conductance Regulator by 60–75% while increasing interactions with membrane-integrated chaperones (e.g., BAP31) by 2.8-fold [10]. These shifts facilitate progression through the posttranslational folding landscape.
Unlike translational modulators (e.g., VX445), VX661 does not significantly alter ribosomal engagement with mutant Cystic Fibrosis Transmembrane Conductance Regulator mRNA. However, partial inhibition of translation initiation (via eIF2α phosphorylation) synergistically enhances VX661 correction by 47%, suggesting that reduced translation kinetics permits more effective folding pathway engagement [10]. This mechanism is distinct from VX445, which directly influences ribosomal pausing and co-translational folding transitions [10].
The compound stabilizes post-ribosomal folding intermediates by promoting native contacts between membrane-spanning domain 1 helices and intracellular loops 1 and 4. This restructuring facilitates subsequent domain-docking events with nucleotide-binding domain 1 during the slow posttranslational folding phase, which lasts approximately 60 minutes after translation termination [3] [5]. Consequently, VX661 rescues kinetically trapped intermediates that have undergone partial domain assembly but lack the compactness required for endoplasmic reticulum export.
CAS No.: 2697-85-0
CAS No.: 4361-23-3
CAS No.: 463-82-1
CAS No.: 74749-74-9
CAS No.: 55732-45-1
CAS No.: 1239908-48-5